Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium
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Overview
Description
Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium is a complex organometallic compound with the empirical formula C36H33ClO4Ti and a molecular weight of 612.96 . This compound is known for its use as a chiral catalyst in various organic synthesis reactions, particularly in enantioselective allylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium typically involves the reaction of cyclopentadienyl titanium trichloride with (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol in the presence of a base . The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the titanium complex .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or dioxolane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce lower oxidation state titanium compounds .
Scientific Research Applications
Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium has several scientific research applications:
Mechanism of Action
The mechanism by which Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium exerts its effects involves the coordination of the titanium center with the substrate, facilitating the transfer of allyl groups to the substrate in a highly enantioselective manner . The molecular targets include aldehydes and other electrophilic species, with the pathways involving the formation of titanium-allyl intermediates .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Another titanium-based compound used in catalysis.
Trichloro(pentamethylcyclopentadienyl)titanium(IV): Known for its use in polymerization reactions.
Cyclopentadienyltitanium(IV) trichloride: Utilized in various organic transformations.
Uniqueness
Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium is unique due to its high enantioselectivity and efficiency in catalyzing allylation reactions. Its chiral dioxolane ligands provide excellent control over the stereochemistry of the products, making it a valuable tool in asymmetric synthesis .
Properties
IUPAC Name |
chlorotitanium(1+);cyclopenta-1,3-diene;[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O4.C5H5.ClH.Ti/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26;1-2-4-5-3-1;;/h3-22,27-28,32-33H,1-2H3;1-5H;1H;/q;-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWVQKWVCAIVPK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C.[CH-]1C=CC=C1.Cl[Ti+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClO4Ti |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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